molecular formula C40H54N8O7 B10786027 Unguisin A

Unguisin A

Cat. No.: B10786027
M. Wt: 758.9 g/mol
InChI Key: JLLVQPKAQVOYFS-KVOZXUITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unguisin A is a marine-derived cyclic heptapeptide containing gamma-aminobutyric acid (GABA). It is predominantly isolated from the marine fungus Aspergillus unguis. This compound is part of a small family of fungal cyclic heptapeptides known for their unique structural features, including the incorporation of non-proteinogenic amino acids and multiple D-amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Unguisin A can be synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final cyclization step is crucial and is often achieved using high-dilution conditions to prevent intermolecular reactions .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve fermentation processes using the marine fungus Aspergillus unguis. The fungus is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Unguisin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

Unguisin A has several scientific research applications:

Mechanism of Action

Unguisin A is part of a family of cyclic heptapeptides that includes compounds like Unguisin B and Unguisin J. These compounds share similar structural features but differ in the specific amino acids incorporated into the peptide ring. For example, Unguisin B contains L-leucine instead of L-phenylalanine found in this compound .

Properties

IUPAC Name

(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLVQPKAQVOYFS-KVOZXUITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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